molecular formula C8H6BrIN2 B1381275 5-Bromo-3-iodo-6-methyl-1h-indazole CAS No. 1360954-43-3

5-Bromo-3-iodo-6-methyl-1h-indazole

Cat. No.: B1381275
CAS No.: 1360954-43-3
M. Wt: 336.95 g/mol
InChI Key: HBXWLIUKYARYQM-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to the indazole core. It has a molecular formula of C8H6BrIN2 and a molecular weight of 336.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and iodination of 6-methylindazole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted indazole derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-3-iodo-6-methyl-1H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: Indazole derivatives, including this compound, have shown potential in various biological activities. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the synthesis of agrochemicals and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-6-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the indazole derivative .

Comparison with Similar Compounds

Comparison: 5-Bromo-3-iodo-6-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

IUPAC Name

5-bromo-3-iodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWLIUKYARYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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